Cas no 7467-35-8 ((1-methyl-1H-1,3-benzodiazol-2-yl)methanol)

(1-methyl-1H-1,3-benzodiazol-2-yl)methanol 化学的及び物理的性質
名前と識別子
-
- (1-METHYL-1H-BENZOIMIDAZOL-2-YL)-METHANOL
- (1-METHYL-1H-BENZIMIDAZOL-2-YL)METHANOL
- (1-methyl-1H-benzo[d]imidazol-2-yl)methanol
- (1-methylbenzimidazol-2-yl)methanol
- 1H-Benzimidazole-2-methanol,1-methyl-
- (1-methyl-1H-benzimidazol-2-yl)-methanol
- (1-methyl-1H-benzimidazol-2-yl)methanol(SALTDATA: FREE)
- (1-methylbenzimidazol-2-yl)methan-1-ol
- 2-(hydroxymethyl)-1-methyl-1H-benzimidazole
- 2-(hydroxymethyl)-1-methylbenzimidazole
- 2-hydroxymethyl-1-methylbenzimidazole
- 2-hydroxymethyl-1-methyl-benzimidazole
- AC1L7ZYT
- AG-G-97104
- ChemDiv3_011430
- NSC400948
- (1-methyl-1H-1,3-benzodiazol-2-yl)methanol
- AKOS000272101
- EN300-36576
- SQRSIOZFPSFABI-UHFFFAOYSA-N
- SDCCGMLS-0065526.P001
- 1H-Benzimidazole-2-methanol, 1-methyl-
- 7467-35-8
- SCHEMBL104281
- FT-0679160
- (1-Methyl-1-H-benzoimidazol-2-yl)-methanol
- BB 0219484
- Z57299966
- F0853-0190
- IDI1_028988
- AE-907/30533055
- (1-Methyl-1H-benzoimidazol-2-yl)methanol
- NSC-400948
- W10516
- BAS 00731224
- 2-hydroxymethyl-1-methyl-1H-benzimidazole
- CS-0021454
- BRD-K86589882-001-01-5
- T1U
- AM804314
- 1-methyl-2-hydroxymethylbenzimidazole
- HMS1505H12
- DTXSID90322304
- 1-Methyl-2-hydroxymethylbenzimidazole; 2-Hydroxymethyl-1-methyl-1H-benzimidazole; NSC 400948
- MFCD00464051
- AS-54851
- (1-Methyl-2-benzimidazolyl)methanol
- DA-03125
- SY082357
- benzimidazole, 2-hydroxymethyl-1-methyl-
- ALBB-005904
- STK500239
-
- MDL: MFCD00464051
- インチ: InChI=1S/C9H10N2O/c1-11-8-5-3-2-4-7(8)10-9(11)6-12/h2-5,12H,6H2,1H3
- InChIKey: SQRSIOZFPSFABI-UHFFFAOYSA-N
- SMILES: CN1C2=C(C=CC=C2)N=C1CO
計算された属性
- 精确分子量: 162.0794
- 同位素质量: 162.079
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 12
- 回転可能化学結合数: 1
- 複雑さ: 163
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.6
- トポロジー分子極性表面積: 38A^2
じっけんとくせい
- 密度みつど: 1.22
- Boiling Point: 351.7°Cat760mmHg
- フラッシュポイント: 166.5°C
- Refractive Index: 1.622
- PSA: 38.05
- LogP: 1.06560
(1-methyl-1H-1,3-benzodiazol-2-yl)methanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-36576-2.5g |
(1-methyl-1H-1,3-benzodiazol-2-yl)methanol |
7467-35-8 | 95.0% | 2.5g |
$108.0 | 2025-03-21 | |
TRC | M291105-500mg |
1-Methyl-1H-benzimidazole-2-methanol |
7467-35-8 | 500mg |
$253.00 | 2023-05-18 | ||
Chemenu | CM305007-1g |
(1-Methyl-1H-benzo[d]imidazol-2-yl)methanol |
7467-35-8 | 95% | 1g |
$62 | 2023-02-16 | |
Life Chemicals | F0853-0190-0.25g |
(1-methyl-1H-1,3-benzodiazol-2-yl)methanol |
7467-35-8 | 95%+ | 0.25g |
$72.0 | 2023-09-07 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 037395-500mg |
(1-Methyl-1H-benzimidazol-2-yl)methanol |
7467-35-8 | 500mg |
567.0CNY | 2021-07-13 | ||
Apollo Scientific | OR346407-1g |
(1-Methyl-1H-benzoimidazol-2-yl)methanol |
7467-35-8 | 97% | 1g |
£95.00 | 2023-09-02 | |
Chemenu | CM305007-25g |
(1-Methyl-1H-benzo[d]imidazol-2-yl)methanol |
7467-35-8 | 95% | 25g |
$396 | 2022-08-31 | |
Apollo Scientific | OR346407-5g |
(1-Methyl-1H-benzoimidazol-2-yl)methanol |
7467-35-8 | 97% | 5g |
£335.00 | 2023-09-02 | |
Life Chemicals | F0853-0190-1g |
(1-methyl-1H-1,3-benzodiazol-2-yl)methanol |
7467-35-8 | 95%+ | 1g |
$80.0 | 2023-09-07 | |
Key Organics Ltd | AS-54851-1G |
(1-methyl-1h-benzimidazol-2-yl)methanol |
7467-35-8 | >95% | 1g |
£233.00 | 2025-02-08 |
(1-methyl-1H-1,3-benzodiazol-2-yl)methanol 関連文献
-
Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
-
2. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
-
Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
-
Hossein Yadegari,Andrew Lushington,Qian Sun,Ruying Li,Tsun-Kong Sham,Xueliang Sun Energy Environ. Sci., 2017,10, 286-295
-
Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
-
Yu shen Liu,Guofeng Yang,Feng Xie,Chun Zhu,Yingzhou Yu,Xiumei Zhang,Naiyan Lu,Yueke Wang,Guoqing Chen Nanoscale Adv., 2021,3, 2649-2656
-
Barun Mandal,Dipankar Das,Arun Prabhu Rameshbabu,Santanu Dhara,Sagar Pal RSC Adv., 2016,6, 19605-19611
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Rohit Chand,Saipriya Ramalingam,Suresh Neethirajan Nanoscale, 2018,10, 8217-8225
(1-methyl-1H-1,3-benzodiazol-2-yl)methanolに関する追加情報
(1-methyl-1H-1,3-benzodiazol-2-yl)methanol (CAS No. 7467-35-8): An Overview of a Versatile Compound in Medicinal Chemistry
(1-methyl-1H-1,3-benzodiazol-2-yl)methanol (CAS No. 7467-35-8) is a compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of benzodiazepines, which are widely studied for their diverse biological activities, including anxiolytic, sedative, and anticonvulsant properties.
The chemical structure of (1-methyl-1H-1,3-benzodiazol-2-yl)methanol is characterized by a benzodiazepine core with a methanol substituent at the 2-position. This specific substitution imparts unique chemical and biological properties to the molecule, making it a valuable candidate for various pharmaceutical applications. The methanol group can participate in hydrogen bonding and other intermolecular interactions, which can influence the compound's solubility, stability, and bioavailability.
Recent research has highlighted the potential of (1-methyl-1H-1,3-benzodiazol-2-yl)methanol in the development of novel therapeutic agents. Studies have shown that this compound can modulate the activity of GABA receptors, which are key targets for treating anxiety disorders and epilepsy. The ability to fine-tune the interaction with these receptors through structural modifications has opened up new avenues for drug design and optimization.
In addition to its potential as a GABA receptor modulator, (1-methyl-1H-1,3-benzodiazol-2-yl)methanol has been investigated for its anti-inflammatory properties. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential use in treating inflammatory diseases. These findings have sparked interest in exploring the compound's broader therapeutic applications beyond traditional benzodiazepine uses.
The synthesis of (1-methyl-1H-1,3-benzodiazol-2-yl)methanol is well-documented in the literature and involves several steps that can be optimized for large-scale production. Common synthetic routes include cyclization reactions and functional group manipulations to introduce the methanol substituent. Advances in synthetic chemistry have led to more efficient and environmentally friendly methods, making it feasible to produce this compound on a commercial scale.
Pharmacokinetic studies have provided valuable insights into the behavior of (1-methyl-1H-1,3-benzodiazol-2-yl)methanol in biological systems. These studies have shown that the compound exhibits good oral bioavailability and a favorable pharmacokinetic profile, which are crucial factors for its potential use as an oral medication. Additionally, preliminary toxicology assessments have indicated that the compound is well-tolerated at therapeutic doses, with no significant adverse effects observed.
Clinical trials are currently underway to evaluate the safety and efficacy of (1-methyl-1H-1,3-benzodiazol-2-yl)methanol in various medical conditions. Early results from phase I trials have been promising, with the compound demonstrating a favorable safety profile and preliminary evidence of therapeutic benefit. These findings have paved the way for further clinical investigations to explore its potential as a new treatment option.
In conclusion, (1-methyl-1H-1,3-benzodiazol-2-yl)methanol (CAS No. 7467-35-8) is a promising compound with a wide range of potential applications in medicinal chemistry. Its unique chemical structure and biological activities make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its properties and mechanisms of action, this compound holds significant promise for advancing therapeutic options in various medical fields.
7467-35-8 ((1-methyl-1H-1,3-benzodiazol-2-yl)methanol) Related Products
- 104093-68-7(4-Piperidinepropanoic acid, b-methyl-, ethyl ester)
- 1889905-02-5(2-1-(fluoromethyl)cyclobutylethan-1-amine)
- 2229541-00-6(methyl 4-(1-cyano-3-oxocyclobutyl)-1-methyl-1H-pyrazole-3-carboxylate)
- 1256822-94-2(2-Bromo-6-fluoropyridin-3-ol)
- 2138235-01-3(1-(2,2-difluoroethyl)-4-(3-methylbutyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid)
- 2126162-04-5(6-Methyl-5-Quinolinesulfonamide)
- 21854-95-5(1,2-Bis(2-chlorophenyl)-1,2-ethanedione)
- 345616-08-2(N-(2H-1,3-benzodioxol-5-yl)-5,6-dimethylthieno2,3-dpyrimidin-4-amine)
- 1368392-56-6(5-(1H-pyrrol-3-yl)-1,3-oxazol-2-amine)
- 2228299-02-1(3-(4-Cyclopropyl-1,3-thiazol-5-yl)-1,2-oxazol-5-amine)

